2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one
Overview
Description
2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one is a useful research compound. Its molecular formula is C15H13ClN2O2 and its molecular weight is 288.73 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its interactions with various receptors, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C15H13ClN2O2. It features a pyrrolo[3,4-b]pyridine core structure characterized by a fused bicyclic system containing both pyridine and pyrrole rings. The presence of chlorine and methoxybenzyl substituents contributes to its reactivity and potential biological activity .
Structural Overview
Property | Value |
---|---|
Molecular Formula | C15H13ClN2O2 |
IUPAC Name | 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one |
CAS Number | 1440519-73-2 |
Purity | 95% |
Muscarinic Acetylcholine Receptor Modulation
Research indicates that this compound acts as an allosteric modulator of muscarinic acetylcholine receptors, particularly the M4 subtype. This receptor plays a significant role in cognitive processes and is implicated in disorders such as schizophrenia . The modulation of M4 receptors may offer therapeutic avenues for cognitive enhancement and treatment of neurodegenerative diseases.
Interaction Profiles
Studies have employed radioligand binding assays to evaluate the binding affinity of this compound to various biological targets. Its interaction with muscarinic receptors suggests a potential for developing treatments for cognitive impairments associated with psychiatric conditions .
Comparative Biological Activity
The biological activity of this compound can be compared to other compounds within the pyrrolo[3,4-b]pyridine class. The following table summarizes notable structural analogs and their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | Lacks chloro and methoxy groups | Allosteric modulator |
2-Chloro-6-(phenyl)pyrrolo[3,4-b]pyridine | Contains phenyl instead of methoxybenzyl | Potential anti-cancer activity |
2-Methyl-6-(4-methoxyphenyl)pyrrolo[3,4-b]pyridine | Methyl group instead of chlorine | Neuroprotective effects |
Study on Cognitive Enhancement
In a study evaluating the cognitive-enhancing effects of various muscarinic receptor modulators, this compound was shown to improve performance in memory tasks in animal models. The results indicated significant improvements in learning and memory retention when administered at specific dosages .
Antiparasitic Activity Investigation
Another investigation focused on the antiparasitic properties of related compounds revealed that modifications in the structure could lead to enhanced activity against drug-resistant strains. While direct studies on this compound were limited, its structural analogs exhibited promising results against various parasitic infections .
Properties
IUPAC Name |
2-chloro-6-[(4-methoxyphenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-20-11-4-2-10(3-5-11)8-18-9-13-12(15(18)19)6-7-14(16)17-13/h2-7H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKYIOICHNNDBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C=CC(=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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